molecular formula C12H17IN2O2 B8648452 tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate

Cat. No.: B8648452
M. Wt: 348.18 g/mol
InChI Key: AJJZEOZVURSLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with an amino group at the 4-position and an iodine atom at the 3-position The tert-butyl group is attached to the carbamate nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:

    Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Iodination: The amino compound is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.

    Carbamate Formation: Finally, the tert-butyl group is introduced by reacting the iodinated amino compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products include tert-butyl 4-amino-3-chlorobenzylcarbamate, tert-butyl 4-amino-3-thiocyanatobenzylcarbamate, etc.

    Oxidation: Products include tert-butyl 4-nitro-3-iodobenzylcarbamate.

    Reduction: Products include tert-butyl 4-amino-3-aminobenzylcarbamate.

Scientific Research Applications

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 4-iodobenzoate
  • tert-Butyl 4-nitrobenzoate

Uniqueness

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is unique due to the presence of both amino and iodine groups on the benzylcarbamate scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17IN2O2

Molecular Weight

348.18 g/mol

IUPAC Name

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate

InChI

InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

AJJZEOZVURSLHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (4-amino-benzyl)-carbamic acid tert-butyl ester (4.8 g, 21.6 mmol) and calcium carbonate (2.7 g, 27 mmol) in methanol (60 mL) was added iodine (5.5 g, 21.6 mmol) in portions. The mixture was heated at reflux overnight and then concentrated in vacuo to give a dark brown residue, which was partitioned between ethyl acetate and saturated sodium bisulfite solution. The organic phase was washed with water and brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to give a residue, which was purified by chromatography (5%-20% ethyl acetate in hexanes) to give 3.5 g (47%) of the desired product as a brown semi-solid. MS(APCI+): m/z 349.1 (MH+).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
47%

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